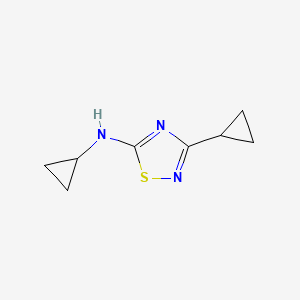
6-chloro-N-heptyl-2-methylpyrimidin-4-amine
説明
6-Chloro-N-heptyl-2-methylpyrimidin-4-amine (6-Cl-HMP) is a synthetic compound that has been studied for its potential applications in scientific research. 6-Cl-HMP has been studied for its ability to interact with various biochemical pathways and its potential to be used in laboratory experiments. Additionally, potential future directions of 6-Cl-HMP research will be discussed.
科学的研究の応用
Biomonitoring and Exposure Assessment
6-chloro-N-heptyl-2-methylpyrimidin-4-amine is studied for its role in the biomonitoring of exposure to certain chemicals. Studies have explored the presence of carcinogenic heterocyclic amines in urine, suggesting continuous human exposure to these compounds in food, and the potential use of urinary metabolites for exposure assessment. Research indicates that humans are continually exposed to carcinogenic heterocyclic amines in food, and these compounds may not be formed endogenously. The detection of these amines in urine samples of healthy individuals consuming ordinary diets emphasizes the relevance of this chemical in monitoring human exposure to potential carcinogens, as seen in studies by Ushiyama et al. (1991) and Wakabayashi et al. (1993) (Ushiyama et al., 1991) (Wakabayashi et al., 1993).
Carcinogenic Potential and DNA Adduct Formation
Research on 6-chloro-N-heptyl-2-methylpyrimidin-4-amine often involves its association with the formation of DNA adducts and its carcinogenic potential. Studies have reported on the DNA adduct levels formed in humans and rodents at low doses of related heterocyclic amines. For instance, Turteltaub et al. (1999) explored the formation of protein and DNA adducts by low doses of heterocyclic amines in rodents and humans, highlighting the differences in metabolite profiles between these species and suggesting that rodent models may not accurately represent the human response to these amine exposures (Turteltaub et al., 1999).
Detoxification and Genetic Factors
Studies have also investigated the detoxification pathways and genetic factors influencing the metabolism of 6-chloro-N-heptyl-2-methylpyrimidin-4-amine. Coles et al. (2001) examined the role of human glutathione S-transferases in the detoxification of the food-derived carcinogen metabolite N-acetoxy-PhIP and the effect of a polymorphism in hGSTA1 on colorectal cancer risk. Their findings highlight the significance of genetic variations in the detoxification process of carcinogenic heterocyclic amines (Coles et al., 2001).
特性
IUPAC Name |
6-chloro-N-heptyl-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20ClN3/c1-3-4-5-6-7-8-14-12-9-11(13)15-10(2)16-12/h9H,3-8H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPSOICHFVJTRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-heptyl-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(2,4-Difluorophenyl)methyl]azetidine-3-carboxylic acid](/img/structure/B1489840.png)


![5-cyclopropyl-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1489844.png)



![1-[(2,5-dimethylphenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1489851.png)



![Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine](/img/structure/B1489857.png)
